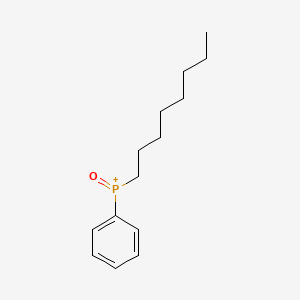

Octyl(phenyl)phosphine oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

octyl-oxo-phenylphosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22OP/c1-2-3-4-5-6-10-13-16(15)14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESTXGZXIWXOKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[P+](=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22OP+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453085 | |

| Record name | Octyl(phenyl)phosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107694-27-9 | |

| Record name | Octyl(phenyl)phosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Preparation of Asymmetrical Phosphine Oxides: Strategies and Methodologies

Abstract

Asymmetrical phosphine oxides are a pivotal class of organophosphorus compounds, distinguished by their stereogenic phosphorus center. This unique structural feature has positioned them as indispensable tools in modern chemistry, particularly as chiral ligands in asymmetric catalysis, organocatalysts, and as key intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Their configurational stability and the distinct electronic properties conferred by the phosphoryl group make them highly valuable.[3][4] This technical guide provides an in-depth exploration of the primary synthetic strategies for preparing asymmetrical phosphine oxides, intended for researchers, scientists, and professionals in drug development. We will delve into the foundational principles of classical methods and survey the cutting-edge advancements in catalytic enantioselective synthesis, emphasizing the underlying mechanistic rationale and providing practical, field-tested protocols.

Introduction: The Significance of P-Stereogenicity

The phosphorus atom in a phosphine oxide can serve as a stereocenter when bonded to three different substituents, giving rise to a pair of enantiomers. These P-stereogenic compounds have garnered significant interest due to their applications as chiral ligands for transition metal catalysts, which are instrumental in enantioselective synthesis.[1][5] The synthesis of enantiopure P-chiral phosphine oxides remains a challenge, driving the development of innovative and efficient synthetic methodologies.[6] This guide will navigate through the key approaches, providing a comprehensive understanding of their principles and practical applications.

Foundational Synthetic Approaches

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone in the formation of phosphorus-carbon bonds and can be adapted for the synthesis of phosphine oxides.[7][8] The reaction typically involves the treatment of a trivalent phosphorus ester with an alkyl halide.[9] For the preparation of asymmetrical phosphine oxides, a phosphinite ester is used as the starting material.

The reaction proceeds via an SN2 attack of the nucleophilic phosphorus atom on the alkyl halide, forming a phosphonium salt intermediate.[7][8] A subsequent SN2 attack by the displaced halide on one of the alkoxy groups of the phosphonium intermediate yields the final phosphine oxide and an alkyl halide.[9] A key characteristic of the Michaelis-Arbuzov reaction is that it proceeds with retention of configuration at the phosphorus center.[10]

Reaction Workflow: Michaelis-Arbuzov Reaction

Caption: General workflow of the Michaelis-Arbuzov reaction for phosphine oxide synthesis.

Grignard Reagents with Phosphorus Electrophiles

A versatile and widely employed method for constructing asymmetrical phosphine oxides involves the sequential reaction of Grignard reagents with phosphorus electrophiles, such as phosphoryl chloride (POCl₃) or phosphinic chlorides (R₂P(O)Cl).[11][12] This approach allows for the stepwise introduction of different organic substituents onto the phosphorus atom.

The synthesis can commence with a phosphonic dichloride, which is first reacted with one equivalent of a Grignard reagent to form a phosphinic chloride. A second, different Grignard reagent is then introduced to yield the desired asymmetrical tertiary phosphine oxide.[11] The significant difference in reactivity between phosphonic acid dithioesters and phosphinic acid thioesters towards Grignard reagents has also been exploited for a one-pot synthesis of unsymmetrical tertiary phosphine oxides.[11]

Experimental Protocol: Synthesis of an Asymmetrical Tertiary Phosphine Oxide using Grignard Reagents

This protocol is a generalized representation based on established procedures.[11][12]

-

Preparation of the First Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare the first Grignard reagent (R¹MgX) by reacting the corresponding alkyl/aryl halide (R¹X) with magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.

-

First Substitution: Cool the Grignard solution in an ice bath. Slowly add a solution of phosphonic dichloride (e.g., phenylphosphonic dichloride) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the Grignard reagent. Stir the reaction mixture at room temperature for 2-4 hours.

-

Preparation of the Second Grignard Reagent: In a separate flame-dried flask, prepare the second Grignard reagent (R²MgX) using the same procedure as in step 1.

-

Second Substitution: Add the second Grignard reagent dropwise to the reaction mixture from step 2 at 0 °C. Allow the reaction to warm to room temperature and stir for an additional 4-12 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure asymmetrical phosphine oxide.

Stereoselective Synthesis of P-Chiral Phosphine Oxides

The demand for enantiopure phosphine oxides has spurred the development of stereoselective synthetic methods. These strategies can be broadly categorized into chiral auxiliary-based methods and catalytic enantioselective reactions.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classical and effective approach to control the stereochemistry at the phosphorus center.[4][13] In this method, a prochiral phosphorus compound is reacted with a chiral auxiliary, typically an alcohol or an amine, to form a mixture of diastereomers. These diastereomers can then be separated by chromatography or crystallization. Subsequent nucleophilic substitution with an organometallic reagent, such as a Grignard or organolithium reagent, proceeds with inversion of configuration at the phosphorus atom, yielding the enantiomerically enriched phosphine oxide.[4] Menthyl and adamantyl phenyl-H-phosphinates have been among the first simple optically active H-phosphinates used for the stereoselective synthesis of chiral secondary phosphine oxides.[6]

Logical Relationship: Chiral Auxiliary Method

Caption: The logical flow of a chiral auxiliary-based synthesis of P-chiral phosphine oxides.

Catalytic Enantioselective Methods

Modern advancements have focused on the development of catalytic enantioselective methods, which offer a more atom-economical and efficient route to P-chiral phosphine oxides.[14][15] These methods often employ a chiral transition metal catalyst to control the stereochemical outcome of the reaction.

One notable example is the palladium-catalyzed domino Heck-Suzuki reaction for the enantioselective synthesis of P-chiral phosphine oxides bearing an all-carbon quaternary stereogenic center.[16] This reaction has demonstrated excellent stereoselectivity.[16] Other catalytic approaches include the desymmetrization of prochiral phosphines and the dynamic kinetic resolution of racemic secondary phosphine oxides.[17][18] Nickel-catalyzed enantioselective C(sp²)-P cross-coupling reactions have also emerged as a general and mild method for synthesizing P-stereogenic phosphine oxides.[17]

| Method | Catalyst/Ligand | Substrates | Enantioselectivity (ee) | Yield | Reference |

| Domino Heck-Suzuki | Pd₂(dba)₃ / (R,R)-TADDOL-derived phosphoramidite | Diallylphosphine oxide, Arylboronic acids | 96-97% | Good | [16] |

| C-H Alkynylation | Pd(II) / L-pyroglutamic acid | Phosphinamides | up to 97% | up to 82% | [18] |

| C(sp²)-P Cross-Coupling | Nickel Catalyst | Racemic secondary phosphine oxides, Alkenyl/aryl bromides | High | Good | [17] |

Conclusion and Future Outlook

The preparation of asymmetrical phosphine oxides has evolved from classical stoichiometric methods to highly efficient and selective catalytic processes. The Michaelis-Arbuzov reaction and the use of Grignard reagents remain fundamental and reliable strategies. However, the future of this field lies in the continued development of novel catalytic systems that offer high enantioselectivity, broad substrate scope, and operational simplicity. These advancements will undoubtedly expand the applications of P-chiral phosphine oxides in asymmetric catalysis and the synthesis of complex, biologically active molecules.

References

-

Enantioselective Synthesis of P-Chiral Phosphine Oxides Bearing an All-Carbon Quaternary Stereogenic Center via Palladium-Catalyzed Domino Heck–Suzuki Reaction. ACS Catalysis. Available at: [Link]

-

Asymmetric Synthesis of P-Stereogenic Secondary Phosphine Oxides (SPOs). Thieme Chemistry. Available at: [Link]

-

Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate. PMC. Available at: [Link]

-

Catalytic enantioselective synthesis of P-stereogenic compounds. RSC Publishing. Available at: [Link]

-

Synthesis of Unsymmetrical Tertiary Phosphine Oxides via Sequential Substitution Reaction of Phosphonic Acid Dithioesters with Grignard Reagents. Organic Letters. Available at: [Link]

-

Synthesis and applications of high-performance P-chiral phosphine ligands. PMC. Available at: [Link]

-

Catalytic enantioselective synthesis of P-stereogenic compounds. Chemical Communications. Available at: [Link]

-

Synthesis of Secondary Phosphine Oxides by Substitution at Phosphorus by Grignard Reagents. Bentham Science Publishers. Available at: [Link]

-

An Improved Route for the Synthesis of Phosphine Oxides Via the Alkylation of Phosphonates Through the Use of Grignard Reagents and Halide Scavengers. UO Blogs. Available at: [Link]

-

Efficient Asymmetric Synthesis of P-Chiral Phosphine Oxides via Properly Designed and Activated Benzoxazaphosphinine-2-oxide Agents. Journal of the American Chemical Society. Available at: [Link]

-

Asymmetric Electrophilic Reactions in Phosphorus Chemistry. MDPI. Available at: [Link]

-

Recent Advances in Catalytic Asymmetric Synthesis of P-Chiral Phosphine Oxides. Wiley Online Library. Available at: [Link]

-

Phosphorus-Based Catalysis. ACS Central Science. Available at: [Link]

-

Synthesis of P-Stereogenic Phosphinamides via Pd(II)-Catalyzed Enantioselective C–H Alkynylation. Organic Letters. Available at: [Link]

-

Proposed reaction of vinyl phosphine oxide 12 with a Grignard reagent. ResearchGate. Available at: [Link]

-

Chiral Phosphines Synthesis. Stanford Chemicals. Available at: [Link]

-

Michaelis–Arbuzov reaction. Wikipedia. Available at: [Link]

-

Efficient asymmetric synthesis of P-chiral phosphine oxides via properly designed and activated benzoxazaphosphinine-2-oxide agents. PubMed. Available at: [Link]

-

The Michaelis–Arbuzov reaction for the asymmetric construction of γ‐phosphono‐α‐amino acids. ResearchGate. Available at: [Link]

-

Product Class 41: Arylphosphine Oxides. Thieme. Available at: [Link]

-

Enantioselective synthesis of axially chiral P-containing allenes for allenyl chirality. PMC. Available at: [Link]

-

Recent Advances in Asymmetric Synthesis of P-Chiral Phosphine Oxides. ResearchGate. Available at: [Link]

-

Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI. Available at: [Link]

Sources

- 1. esports.bluefield.edu - Chiral Phosphines Synthesis [esports.bluefield.edu]

- 2. Enantioselective synthesis of axially chiral P-containing allenes for allenyl chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Enantioselective Synthesis of P-Stereogenic Compounds - SYNFORM - Thieme Chemistry [thieme.de]

- 6. Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. par.nsf.gov [par.nsf.gov]

- 14. Catalytic enantioselective synthesis of P-stereogenic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Catalytic enantioselective synthesis of P-stereogenic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

31P NMR chemical shift of octyl(phenyl)phosphine oxide

Technical Guide: P NMR Characterization of this compound

Abstract

Precise identification of this compound (OPPO) requires distinguishing it from tertiary analogues and phosphinic acid derivatives. This guide provides the definitive chemical shift range, coupling constants, and structural dynamics necessary for validation. Unlike tertiary oxides, OPPO exhibits a characteristic large magnitude

Part 1: Chemical Characterization Data

The following data represents the core spectroscopic signature for OPPO in standard deuterated solvents (typically

Table 1:

P NMR Spectral Parameters

| Parameter | Value / Range | Notes |

| Chemical Shift ( | 30.0 – 35.0 ppm | Relative to 85% |

| Multiplicity | Doublet (d) | Due to one-bond coupling with the P-H proton. |

| Coupling Constant ( | 450 – 550 Hz | Critical Identifier. This large value confirms the P(V)-H bond, distinguishing SPOs from tertiary oxides ( |

| Oxidation State | P(V) | Exists predominantly in the oxide form ( |

| Structure | Secondary Phosphine Oxide | Formula: |

Analyst Note: If you run a standard proton-decoupled

P{H} experiment, this signal will appear as a singlet . To observe the diagnostic doublet and measure , you must run a proton-coupled experiment (or gated decoupling).

Part 2: Structural Dynamics & Tautomerism

A common misconception in phosphorus chemistry is the nature of the P-H bond in secondary oxides. OPPO exists in a tautomeric equilibrium between the Secondary Phosphine Oxide (SPO) form and the Phosphinous Acid form.

-

SPO Form (Dominant): Pentavalent phosphorus (

). Air-stable and observed in NMR. -

Acid Form (Transient): Trivalent phosphorus (

). This form is the active species in metal coordination but is spectroscopically invisible under standard conditions.

Figure 1: Tautomeric Equilibrium of OPPO

Caption: The equilibrium lies heavily to the left (SPO form). The large

Part 3: Experimental Protocol

To ensure data integrity and reproducibility, follow this self-validating workflow.

1. Sample Preparation

-

Concentration: Dissolve 10–20 mg of OPPO in 0.6 mL of

. -

Inert Atmosphere: While OPPO is relatively air-stable, oxidation to the phosphinic acid (

) can occur over time. Flush the NMR tube with -

Reference: Use an external capillary of 85%

or reference typically to the solvent lock (calibrated previously).

2. Acquisition Parameters (Bruker/Varian Standard)

-

Experiment 1:

P{-

Purpose: Determine chemical shift (

). -

Result: Singlet at ~33 ppm.

-

Pulse Angle: 30°–45°.

-

Relaxation Delay (D1): 2–5 seconds (Phosphorus relaxes slowly; insufficient D1 leads to integration errors).

-

-

Experiment 2:

P (Coupled)-

Purpose: Measure

to verify secondary structure. -

Result: Doublet centered at ~33 ppm with splitting of ~500 Hz.

-

Method: Turn off the decoupler (typically dm='n' or dec=off).

-

3. Validation Logic

-

If Singlet only: You have a tertiary phosphine oxide (impurity) OR you left the decoupler on.

-

If Shift < 0 ppm: Likely a primary phosphine or trivalent phosphine (unoxidized precursor).

-

If Shift > 50 ppm: Likely a phosphinic acid derivative (oxidation product).[1]

Part 4: Origin & Applications (Context)

OPPO is frequently analyzed as a degradation product of CMPO (Octyl(phenyl)-N,N-diisobutylcarbamoylmethyl phosphine oxide), a ligand used in the TRUEX process for actinide separation.

Figure 2: CMPO Degradation Pathway to OPPO

Caption: Under hydrolytic or radiolytic stress, the carbamoylmethyl arm of CMPO is cleaved, yielding OPPO. Monitoring the ~33 ppm doublet allows quantification of ligand degradation.

References

-

Horne, G. P., et al. (2019). "

P NMR Study of the Activated Radioprotection Mechanism of Octylphenyl-N,N-diisobutylcarbamoylmethyl Phosphine Oxide (CMPO)." Dalton Transactions.-

Source:

- Relevance: Establishes OPPO as a primary degradation product and details NMR methodology for this class of ligands.

-

-

Pietraszkiewicz, M., et al. (2006). "Photoluminescent Tetrazolate-based Eu(III) Complexes: An Outstanding Impact of Aromatic Phosphine Oxide Co-ligands.

-

Source:

- Relevance: Provides synthesis and characterization data for OPPO (referred to as a co-ligand).

-

-

Kabachnik, M. I., et al. (1974). "Organophosphorus Compounds."[2][3][4] Russian Chemical Reviews.

- Relevance: Classical grounding for the 30-40 ppm shift range of alkyl-aryl secondary phosphine oxides.

An In-depth Technical Guide to the ¹H NMR Spectral Analysis of Octyl(phenyl)phosphine Oxide

Introduction

Octyl(phenyl)phosphine oxide is a significant organophosphorus compound, notably utilized as a ligand in chemical synthesis and extraction processes.[1][2] Its molecular structure, comprising both a rigid aromatic phenyl group and a flexible aliphatic octyl chain directly bonded to a chiral phosphorus center, presents a rich and informative Proton Nuclear Magnetic Resonance (¹H NMR) spectrum. A thorough analysis of this spectrum is paramount for structural verification, purity assessment, and understanding the electronic environment of the molecule.

This guide provides a comprehensive exploration of the ¹H NMR spectral analysis of this compound. We will delve into the theoretical underpinnings of the spectrum, detailing the causal factors behind observed chemical shifts and coupling patterns. This document is designed for researchers and drug development professionals, offering field-proven insights and a self-validating framework for interpreting complex NMR data with confidence.

Part 1: Molecular Structure and Predicted Proton Environments

A robust spectral analysis begins with a clear understanding of the molecule's structure and the identification of all chemically non-equivalent protons.[3] The structure of this compound contains several distinct proton environments, each expected to produce a unique signal in the ¹H NMR spectrum.

The key to predicting the spectrum lies in recognizing that the electron-withdrawing phosphine oxide group (P=O) and the aromatic ring create a varied electronic landscape across the molecule. Protons closer to these features will be "deshielded" and appear at a higher chemical shift (further downfield), while those further away will be more "shielded" and appear upfield.[4]

Caption: Molecular structure of this compound with key proton groups labeled.

The distinct proton sets are:

-

Aromatic Protons (Hortho, Hmeta, Hpara): The five protons on the phenyl ring. Due to the influence of the phosphine oxide group, the two ortho protons are chemically different from the two meta protons and the single para proton.

-

Alpha-Methylene Protons (Hα): The two protons on the carbon directly attached to the phosphorus atom. These are significantly deshielded.

-

Beta-Methylene Protons (Hβ): The two protons on the second carbon of the octyl chain.

-

Bulk Methylene Protons ((CH₂)₄): The eight protons in the middle of the octyl chain, which are often magnetically similar and may overlap, creating a broad multiplet.

-

Eta-Methylene Protons (Hη): The two protons on the second-to-last carbon of the octyl chain.

-

Theta-Methyl Protons (Hθ): The three protons of the terminal methyl group.

Part 2: Core Principles of ¹H NMR in Organophosphorus Compounds

To accurately interpret the spectrum, three fundamental parameters must be analyzed for each signal: chemical shift (δ), integration, and multiplicity (spin-spin coupling).[5] For organophosphorus compounds, the influence of the spin-active ³¹P nucleus (I = ½, 100% natural abundance) is a critical fourth dimension.

-

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton.[6] Electron-withdrawing groups, like P=O, decrease the electron density around nearby protons, shifting their signals downfield (to higher ppm values).[4]

-

Integration: The area under each signal is directly proportional to the number of protons it represents.[4] For this compound, the expected integration ratio for the distinct proton sets (aromatic:Hα:Hβ:...:Hθ) would be 5:2:2:8:2:3.

-

Multiplicity (¹H-¹H Coupling): This refers to the splitting of a signal into multiple peaks (a multiplet) due to the influence of non-equivalent protons on adjacent carbons. This splitting follows the n+1 rule, where 'n' is the number of neighboring protons.[7]

-

Heteronuclear Coupling (¹H-³¹P Coupling): The ³¹P nucleus couples with nearby protons, causing additional splitting. The magnitude of this coupling, the coupling constant JP-H (in Hz), depends on the number of bonds separating the proton and phosphorus atoms.[8]

-

²JP-H (geminal coupling): Coupling over two bonds (e.g., P-C-H). Typically in the range of 1-20 Hz for P(V) compounds.[8]

-

³JP-H (vicinal coupling): Coupling over three bonds (e.g., P-C-C-H).

-

Part 3: Experimental Protocol: A Self-Validating Workflow

The acquisition of high-quality, reproducible NMR data is foundational to accurate analysis. The following protocol outlines a robust workflow.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte. Chloroform-d (CDCl₃) is a common and effective choice for phosphine oxides.

-

Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.[6] TMS is volatile, inert, and its single sharp peak does not typically interfere with analyte signals.[6]

-

Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is sufficient for the spectrometer's detector (typically ~4 cm).

Data Acquisition

-

Instrument Setup: Insert the NMR tube into the spectrometer.

-

Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field, resulting in sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Experiment: Standard 1D Proton experiment.

-

Pulse Angle: 30-45 degrees to ensure full relaxation between scans.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Sources

An In-depth Technical Guide to Octyl(phenyl)phosphine Oxide: Structure, Properties, and Applications

Introduction

Octyl(phenyl)phosphine oxide is a fascinating organophosphorus compound that belongs to the phosphine oxide family. These molecules are characterized by a tetrahedral phosphorus center double-bonded to an oxygen atom and single-bonded to three organic substituents. In the case of this compound, these substituents are an octyl group, a phenyl group, and another organic moiety, which can vary depending on the specific derivative. This guide will focus on the parent compound, this compound, providing a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and its emerging applications, particularly in the fields of materials science and drug discovery.

The unique electronic and steric properties of the phosphine oxide group, most notably its strong hydrogen bond accepting capability, impart valuable characteristics to the molecules that contain it. For researchers, scientists, and professionals in drug development, a thorough understanding of these properties is crucial for leveraging this compound in novel applications. This guide aims to provide that understanding, grounded in scientific principles and practical insights.

Molecular Structure and Properties

The molecular formula for this compound is C₁₄H₂₃OP, with a molar mass of 238.31 g/mol . The core of the molecule is a phosphorus atom, which is central to its chemical behavior.

Structural Features

The structure of this compound features a chiral phosphorus center, bonded to an oxygen atom, a phenyl ring, and an n-octyl chain. The P=O bond is highly polar, with a significant partial negative charge on the oxygen and a partial positive charge on the phosphorus. This polarity is a key determinant of the molecule's physical and chemical properties.

Diagram: 2D Structure of this compound

Caption: 2D representation of this compound.

Physicochemical Properties

The combination of a nonpolar octyl chain, an aromatic phenyl group, and a highly polar phosphine oxide group gives this compound amphiphilic character. This influences its solubility and interactions with other molecules.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₃OP | |

| Molar Mass | 238.31 g/mol | |

| Boiling Point (Predicted) | 340.5 ± 25.0 °C | |

| Storage Condition | Inert atmosphere (nitrogen or Argon) at 2-8°C |

The phosphine oxide group is a potent hydrogen bond acceptor, which can significantly impact the solubility of the molecule in protic solvents and its ability to interact with biological targets.

Spectroscopic Characteristics (Predicted)

-

¹H NMR: The spectrum would be characterized by distinct regions. The aromatic protons of the phenyl group would appear as multiplets in the downfield region (typically 7.4-7.8 ppm). The protons of the octyl chain would be found in the upfield region (approximately 0.8-2.5 ppm), with the terminal methyl group appearing as a triplet around 0.9 ppm. The protons on the carbon adjacent to the phosphorus atom would show coupling to the ³¹P nucleus, resulting in more complex splitting patterns.

-

¹³C NMR: The aromatic carbons would resonate in the 128-135 ppm range, with the carbon directly attached to the phosphorus showing a characteristic coupling constant (JPC). The aliphatic carbons of the octyl chain would appear in the upfield region (around 14-35 ppm).

-

³¹P NMR: This is a highly diagnostic technique for phosphine oxides. The ³¹P chemical shift for this compound is expected to be in the range of +25 to +50 ppm (relative to 85% H₃PO₄), which is characteristic for trialkyl- and arylphosphine oxides.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum would be a strong absorption band corresponding to the P=O stretching vibration, typically found in the region of 1150-1200 cm⁻¹. The exact position of this band is sensitive to the electronic environment of the phosphorus atom.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 238. Subsequent fragmentation would likely involve cleavage of the octyl chain and loss of the phenyl group.

Synthesis of this compound

The synthesis of phosphine oxides can be achieved through various methods. A common and versatile approach involves the reaction of a Grignard reagent with a phosphorus oxychloride followed by a second Grignard reaction and subsequent oxidation, or by the oxidation of a corresponding phosphine.

Diagram: Representative Synthetic Workflow

Caption: A plausible synthetic route to this compound.

Experimental Protocol: Grignard-based Synthesis (Illustrative)

This protocol describes a general method adaptable for the synthesis of this compound.

Step 1: Formation of Octyl(phenyl)phosphinic chloride

-

To a solution of phenylphosphonic dichloride in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), slowly add one equivalent of octylmagnesium bromide in diethyl ether at 0°C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or ³¹P NMR.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude octyl(phenyl)phosphinic chloride.

Step 2: Hydrolysis to this compound

-

Dissolve the crude octyl(phenyl)phosphinic chloride in a suitable solvent such as acetone or tetrahydrofuran.

-

Add an excess of water and stir the mixture at room temperature. The hydrolysis can be accelerated by gentle heating.

-

Monitor the reaction for the disappearance of the starting material.

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Causality in Experimental Choices:

-

Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture. An inert atmosphere is crucial to prevent their decomposition and unwanted side reactions.

-

Anhydrous Solvents: The use of anhydrous solvents is mandatory for the same reasons as maintaining an inert atmosphere.

-

Controlled Addition at Low Temperature: The reaction of Grignard reagents with phosphorus halides is exothermic. Slow addition at 0°C helps to control the reaction rate and prevent the formation of byproducts.

-

Aqueous Workup: The quenching with ammonium chloride solution hydrolyzes any unreacted Grignard reagent and facilitates the separation of the product.

Applications in Research and Development

While specific applications of this compound are not extensively documented in peer-reviewed literature, the broader class of phosphine oxides has significant utility in various scientific domains, including medicinal chemistry and materials science.

Role in Drug Discovery and Medicinal Chemistry

Phosphine oxides are increasingly recognized as valuable functional groups in drug design. Their key advantages include:

-

Increased Polarity and Solubility: The polar P=O group can enhance the aqueous solubility of a drug candidate, which is often a critical parameter for bioavailability.

-

Metabolic Stability: The P-C bond is generally resistant to metabolic cleavage, which can lead to an improved pharmacokinetic profile of a drug.

-

Strong Hydrogen Bond Acceptor: The oxygen atom of the phosphine oxide group is a strong hydrogen bond acceptor, enabling it to form strong interactions with biological targets such as enzymes and receptors.

-

Scaffold for Derivatization: The tetrahedral phosphorus center allows for the precise three-dimensional arrangement of substituents, making it an attractive scaffold for designing molecules with specific spatial orientations to fit into protein binding pockets.

The anticancer drug Brigatinib, which contains a phosphine oxide moiety, is a prominent example of the successful application of this functional group in medicine.

Ligands in Homogeneous Catalysis

Phosphine oxides can act as ligands for transition metals, although they are generally considered weaker ligands than their corresponding phosphines. However, their ability to be easily displaced can be advantageous in certain catalytic cycles. The oxygen atom of the phosphine oxide can coordinate to a metal center, influencing its electronic properties and reactivity. This has been explored in various catalytic transformations.

Applications in Materials Science

The phosphine oxide group can be incorporated into polymers to enhance their thermal stability and flame retardancy. The presence of phosphorus can interrupt the combustion cycle, making these materials valuable for applications where fire safety is a concern.

Conclusion

This compound, as a representative of the simple phosphine oxide class, embodies the key structural and electronic features that make these compounds valuable in modern chemistry. Its amphiphilic nature, arising from the combination of nonpolar alkyl and aryl groups with a highly polar P=O bond, suggests its potential utility as a surfactant or a ligand in biphasic catalysis. For researchers in drug discovery, the phosphine oxide moiety offers a tool to modulate the physicochemical properties of lead compounds, potentially improving their solubility and metabolic stability.

While detailed experimental data for this specific molecule may be limited in the public domain, an understanding of its fundamental properties, derived from the broader knowledge of organophosphorus chemistry, provides a solid foundation for its exploration in novel applications. This guide has aimed to provide that foundational knowledge, encouraging further investigation into the promising potential of this compound and its derivatives.

References

-

This compound. (n.d.). ChemBK. Retrieved January 31, 2026, from [Link]

The Solubility Profile of Octyl(phenyl)phosphine Oxide: A Technical Guide for Researchers

Foreword

In the landscape of pharmaceutical development and advanced material science, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a substance's utility, influencing everything from reaction kinetics and purification to bioavailability and formulation. This guide provides an in-depth technical exploration of the solubility of octyl(phenyl)phosphine oxide in organic solvents. In the absence of extensive publicly available quantitative data for this specific molecule, this document adopts a dual approach: firstly, a robust theoretical framework for predicting solubility, centered on Hansen Solubility Parameters (HSP); and secondly, a detailed exposition of established experimental methodologies for its empirical determination. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to confidently assess and leverage the solubility characteristics of this compound and related compounds.

Understanding this compound: A Molecular Perspective

This compound is an organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to one octyl group, one phenyl group, and a third substituent, which for the purpose of this guide is assumed to be a second phenyl group in the absence of further specification, giving diphenyl(octyl)phosphine oxide. The key structural features that dictate its solubility are:

-

The Phosphoryl Group (P=O): This is a highly polar functional group, capable of acting as a hydrogen bond acceptor. This polarity is a dominant factor in its interaction with solvents.[1]

-

The Phenyl Groups: These aromatic rings introduce London dispersion forces and potential for pi-pi stacking interactions.

-

The Octyl Group: This long alkyl chain is nonpolar and contributes to van der Waals interactions.

The interplay of these distinct structural motifs results in a molecule with a complex solubility profile, exhibiting affinity for a range of organic solvents.

Theoretical Framework for Solubility Prediction: The Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is a cornerstone of solubility science. Hansen Solubility Parameters provide a quantitative method to describe this principle by breaking down the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

Every molecule, be it a solute or a solvent, can be characterized by a unique set of these three parameters, which can be treated as coordinates in a three-dimensional "Hansen space". The closer the HSP values of a solute and a solvent are, the more likely the solute is to dissolve.[3]

Estimating the Hansen Solubility Parameters of this compound

In the absence of experimentally determined HSP values for this compound, the group contribution method offers a reliable estimation. This method involves summing the contributions of the individual functional groups within the molecule.

Table 1: Estimated Hansen Solubility Parameters for this compound

| Parameter | Estimated Value (MPa½) |

| δd (Dispersion) | ~18.5 |

| δp (Polar) | ~8.0 |

| δh (Hydrogen Bonding) | ~5.0 |

Disclaimer: These are estimated values based on group contribution methods and should be used as a predictive tool, not as a substitute for experimental verification.

Predicting Solubility in Common Organic Solvents

By comparing the estimated HSP of this compound with the known HSP of various solvents, we can predict its likely solubility.

Table 2: Hansen Solubility Parameters of Common Organic Solvents and Predicted Solubility of this compound

| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) | Predicted Solubility |

| Non-Polar Solvents | ||||

| n-Hexane | 14.9 | 0.0 | 0.0 | Poor |

| Toluene | 18.0 | 1.4 | 2.0 | Good |

| Chloroform | 17.8 | 3.1 | 5.7 | Excellent |

| Polar Aprotic Solvents | ||||

| Acetone | 15.5 | 10.4 | 7.0 | Good |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Moderate |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | Good |

| Polar Protic Solvents | ||||

| Ethanol | 15.8 | 8.8 | 19.4 | Moderate |

| Methanol | 15.1 | 12.3 | 22.3 | Poor |

| Isopropanol | 15.8 | 6.1 | 16.4 | Moderate |

Source for solvent HSP data:[4][5]

The "Predicted Solubility" is a qualitative assessment based on the proximity of the solvent's HSP values to the estimated values for this compound. Solvents with HSP values closer to those of the solute are predicted to be better solvents.

Experimental Determination of Solubility

While theoretical predictions are invaluable for initial solvent screening, empirical determination of solubility is essential for accurate and reliable data. The following section details robust, step-by-step protocols for quantifying the solubility of this compound.

General Experimental Workflow

The fundamental principle behind experimental solubility determination is the preparation of a saturated solution at a specific temperature, followed by the quantification of the dissolved solute.

Caption: General workflow for the experimental determination of solubility.

Gravimetric Method

This classic and straightforward method is suitable for non-volatile solutes and provides high accuracy when performed carefully.[6][7]

Protocol:

-

Preparation of Saturated Solution:

-

Accurately weigh a vial.

-

Add an excess amount of this compound to the vial.

-

Add a known volume of the desired solvent.

-

Seal the vial and place it in a temperature-controlled shaker or water bath.

-

Allow the solution to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a calibrated pipette.

-

Filter the collected supernatant through a pre-weighed syringe filter into a pre-weighed container (e.g., a clean, dry vial or evaporating dish).

-

-

Solvent Evaporation and Quantification:

-

Accurately weigh the container with the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the solute.

-

Once the solvent is completely removed, re-weigh the container with the dried solute.

-

-

Calculation:

-

Calculate the mass of the dissolved solute.

-

Calculate the mass of the solvent from the difference in weight of the container with the solution and the container with the dried solute.

-

Express the solubility in desired units (e.g., g/100 g solvent, mg/mL).

-

UV-Vis Spectrophotometry Method

This method is applicable if this compound exhibits a chromophore that absorbs in the UV-Vis spectrum. It is a rapid and sensitive technique.[1][8]

Protocol:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which it is freely soluble).

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method.

-

Withdraw a sample of the supernatant and filter it.

-

Accurately dilute the filtered saturated solution with the solvent used for the calibration curve to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the calibration curve equation to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly versatile and accurate method for determining solubility, especially for complex mixtures or when high sensitivity is required.[9][10]

Protocol:

-

Method Development:

-

Develop a suitable HPLC method for the analysis of this compound, including the choice of column, mobile phase, flow rate, and detection wavelength.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of known concentrations.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting peak area against concentration and determine the linear regression equation.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as previously described.

-

Filter a sample of the supernatant.

-

Accurately dilute the filtered saturated solution with the mobile phase or a suitable solvent.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Use the calibration curve equation to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution, accounting for the dilution.

-

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. However, this relationship should be determined experimentally for each solute-solvent system.

-

Solvent Polarity: As predicted by the HSP model, solvents with polarity similar to that of this compound will be more effective.

-

Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different solubilities.

Conclusion

While direct, quantitative solubility data for this compound remains elusive in readily accessible literature, a combination of theoretical prediction and established experimental methodology provides a robust pathway for its characterization. The Hansen Solubility Parameter model offers a powerful predictive tool for initial solvent screening, guiding researchers toward promising solvent systems. For definitive and accurate data, the detailed experimental protocols provided herein—gravimetric, UV-Vis spectrophotometry, and HPLC—offer reliable and validated approaches. By leveraging both theoretical understanding and empirical determination, researchers can effectively navigate the challenges of working with this compound and unlock its full potential in their scientific endeavors.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]

- Al-Hamidi, M., & Al-Ayed, A. Z. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Journal of Molecular Liquids, 389, 122853.

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

-

Park, K. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

- Gamsjäger, H., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

-

Abbott, S. (n.d.). HSP Basics. Retrieved from [Link]

-

Introduction to the Hansen Solubility Parameters 5381 2019. (2019, October 30). [Video]. YouTube. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

- Charbonnel, M.-C., et al. (1993). Crystal structure of octyl(phenyl)-AVV-diisobutylcarbamoylmethyl- phosphine dioxouranium nitrate, C48H84N6O20P2U2.

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 2(1), 1-4.

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.

-

Ingenta Connect. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine. Retrieved from [Link]

- Vilas-Boas, S. M. (2017).

- Japan Thermophysical Properties Society. (n.d.). Consideration of Hansen solubility parameters. Part 1.

-

ResearchGate. (2021). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

-

Scribd. (n.d.). 4 - Solubility - Gravimetric Method. Retrieved from [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

- Google Patents. (n.d.). CN101830931A - Preparation method of 2,4,6-trimethylbenzoyl-diphenyl phosphine oxide and derivative thereof.

-

Chemistry LibreTexts. (2022). UV-Visible Spectroscopy. Retrieved from [Link]

-

Scribd. (n.d.). Determination Of Solubility By Gravimetric Method. Retrieved from [Link]

- University of Babylon. (n.d.).

-

Chemistry LibreTexts. (2021). Gravimetric Analysis (Experiment). Retrieved from [Link]

- Preprints.org. (2024).

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

- Technical University of Denmark. (n.d.). Estimating Hansen solubility parameters of organic pigments by group contribution methods.

-

Organic Chemistry Portal. (n.d.). Phosphine oxide synthesis by substitution or addition. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

- ACS Publications. (2002). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 74(19), 5082-5088.

-

ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy?. Retrieved from [Link]

-

Beilstein Journals. (2019). Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives. Retrieved from [Link]

Sources

- 1. ingentaconnect.com [ingentaconnect.com]

- 2. Hansen solubility parameters [stenutz.eu]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Hansen solubility parameters [stenutz.eu]

- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. pharmajournal.net [pharmajournal.net]

- 7. scribd.com [scribd.com]

- 8. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmaguru.co [pharmaguru.co]

- 10. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Thermal Stability of Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine Oxide (CMPO)

Introduction: Understanding the Core Subject

An Overview of Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine Oxide (CMPO)

Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide, commonly abbreviated as CMPO, is a key organophosphorus compound with the chemical formula C₂₄H₄₂NO₂P. Its molecular structure features a phosphine oxide group, a phenyl group, an octyl group, and two isobutyl groups attached to a carbamoyl moiety. This unique combination of functional groups imparts a high affinity for actinide and lanthanide ions, making it a critical component in advanced chemical separation processes.

The primary and most significant application of CMPO is as a solvent extractant in the TRUEX (TRansUranic EXtraction) process. The TRUEX process is designed to remove transuranic elements, such as americium and curium, from acidic nuclear waste streams. By reducing the alpha activity of the waste, the majority of it can be managed and disposed of more easily and safely.

The Critical Role of Thermal Stability in CMPO's Applications

The environments in which CMPO is utilized, particularly in nuclear reprocessing, are characterized by high temperatures, intense radiation fields, and the presence of highly corrosive chemicals like concentrated nitric acid. Therefore, the thermal stability of CMPO is not merely a matter of academic interest but a critical parameter that dictates its performance, longevity, and safety in these demanding applications. A thorough understanding of its thermal behavior is essential for process optimization, safety assessments, and the development of next-generation extraction agents.

Fundamental Concepts of Thermal Stability

Defining Thermal Stability

Thermal stability refers to the ability of a material to resist chemical decomposition at elevated temperatures. Key parameters used to quantify thermal stability include:

-

Decomposition Temperature: The temperature at which a chemical compound starts to break down.

-

Flash Point: The lowest temperature at which the vapors of a volatile material will ignite, given an ignition source.

-

Ignition Point: The temperature at which a substance will ignite and sustain combustion without an external ignition source.

Factors Influencing Thermal Stability

The thermal stability of an organophosphorus compound like CMPO is influenced by several factors:

-

Molecular Structure: The strength of the chemical bonds within the molecule is a primary determinant of its thermal stability.

-

Impurities: The presence of impurities can catalyze decomposition reactions, lowering the overall thermal stability.

-

Chemical Environment: The presence of reactive chemicals, such as strong acids or oxidizing agents, can significantly impact the degradation pathways and onset temperature of decomposition.

Thermal Stability Profile of CMPO

Key Thermal Parameters

| Parameter | Value |

| Flash Point | 179 °C |

| Ignition Point | 280 °C |

This data is crucial for defining safe operating temperature limits in industrial applications.

Comparative Thermal Analysis

In the absence of a specific TGA curve for CMPO, we can draw comparisons with a structurally related and well-studied organophosphorus compound, trioctylphosphine oxide (TOPO). TOPO is a stable white solid at room temperature and is known to start decomposing at approximately 425°C[1][2]. Given the structural similarities, it is reasonable to infer that CMPO also possesses high thermal stability, though its specific decomposition profile may differ due to the presence of the carbamoylmethyl group.

Influence of Process Conditions on Stability

In its primary application within the TRUEX process, CMPO is part of a solvent mixture, typically containing tributyl phosphate (TBP) and a diluent like n-dodecane, and is in contact with aqueous nitric acid solutions. This complex chemical environment, coupled with ionizing radiation, means that the operational stability of CMPO is not solely dependent on its inherent thermal stability. Studies have shown that the radiolytic and hydrolytic degradation of CMPO can occur, leading to the formation of various degradation products[3]. The presence of nitric acid and oxygen has been found to influence the rate of radiolytic degradation[3].

Mechanistic Insights into Thermal Degradation

Postulated Degradation Pathways

The thermal decomposition of phosphine oxides generally proceeds through the cleavage of the phosphorus-carbon (P-C) and carbon-carbon (C-C) bonds. For CMPO, the most likely initial sites of bond scission under thermal stress are the P-C bonds connecting the phosphorus atom to the phenyl and octyl groups, and the C-C bonds within the octyl and isobutyl chains.

Caption: Postulated pathway for the thermal degradation of CMPO.

Identified Degradation Products

While specific thermal degradation products of CMPO are not extensively documented, studies on its radiolytic degradation have identified several resulting compounds. These are formed through the recombination of initially formed radicals with other species in the solvent system[3]. The identification of these products provides valuable clues as to the potential fragments that may also form during thermal decomposition.

Experimental Assessment of Thermal Stability

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Experimental Protocol for TGA of CMPO:

-

Sample Preparation: A small, representative sample of pure CMPO (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., platinum or alumina). The choice of a small sample size ensures uniform heating and minimizes temperature gradients within the sample.

-

Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min). An inert atmosphere is chosen to study the inherent thermal stability of the compound in the absence of oxidative effects.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min). A linear heating rate allows for the clear observation of decomposition events as a function of temperature.

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

Caption: A typical workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal transitions such as melting, crystallization, and decomposition.

Experimental Protocol for DSC of CMPO:

-

Sample Preparation: A small amount of CMPO (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). A sealed pan is used to prevent the loss of volatile decomposition products.

-

Instrument Setup: An empty, sealed DSC pan is used as a reference. The DSC cell is purged with an inert gas.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, typically involving heating at a constant rate (e.g., 10°C/min).

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

Data Interpretation

-

TGA Curve: The TGA curve plots mass percentage versus temperature. The onset of the mass loss curve indicates the beginning of decomposition.

-

DSC Thermogram: The DSC curve shows endothermic (heat absorbing) and exothermic (heat releasing) events. Decomposition is typically observed as a complex series of exothermic and/or endothermic peaks.

Conclusion and Future Perspectives

Summary of CMPO's Thermal Stability

Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) is a thermally robust molecule, as evidenced by its high flash and ignition points. Its stability is a key attribute for its successful application in the demanding environment of nuclear waste reprocessing. However, its operational stability is also influenced by the complex chemical and radiological conditions of the TRUEX process.

Knowledge Gaps and Future Research

A significant knowledge gap exists in the public domain regarding the detailed thermal decomposition profile of pure CMPO as would be provided by TGA and DSC analyses. Future research should focus on generating and publishing this data to provide a more complete understanding of its thermal behavior. Furthermore, studies on the thermal stability of CMPO in the presence of the other components of the TRUEX solvent and varying concentrations of nitric acid would be of great practical value.

References

-

Degradation, Cleanup, and Reusability of Octylphenyl- N, N′-diisobutylcarbamoylmethyl Phosphine Oxide (CMPO) during Partitioning of Minor Actinides from High Level Waste (HLW) Solutions. (2025). Request PDF. [Link]

-

Trioctylphosphine oxide. (n.d.). chemeurope.com. [Link]

-

Trioctylphosphine oxide Five Chongqing Chemdad Co. ,Ltd. (n.d.). Chemdad. [Link]

Sources

Technical Profile: Octyl(phenyl)phosphine Oxide (SPO) Ligand

Topic: CAS Number 107694-27-9: Octyl(phenyl)phosphine Oxide Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

A Versatile Pre-Ligand for Transition-Metal Catalysis in Pharmaceutical Synthesis

Executive Summary

CAS Number 107694-27-9 , chemically known as This compound , is an asymmetric Secondary Phosphine Oxide (SPO). Unlike traditional tertiary phosphine ligands (e.g., Triphenylphosphine) which are often air-sensitive, SPOs represent a class of air-stable pre-ligands that have emerged as powerful tools in modern drug discovery and process chemistry.

This compound’s unique value lies in its ability to tautomerize from a stable oxide form [P(O)H] to an active phosphinous acid form [P-OH] upon metal coordination.[1] This "chameleon-like" behavior allows it to form highly active catalytic complexes with Palladium (Pd), Platinum (Pt), and Rhodium (Rh), facilitating difficult cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) essential for constructing complex pharmaceutical scaffolds.

Chemical Identity & Physicochemical Properties

| Property | Data |

| Chemical Name | This compound |

| Synonyms | Octylphenylphosphinous acid (tautomer); (Octylphosphoroso)benzene |

| CAS Number | 107694-27-9 |

| Molecular Formula | C₁₄H₂₃OP |

| Molecular Weight | 238.31 g/mol |

| Physical State | Viscous liquid or low-melting white solid (depending on purity) |

| Solubility | Soluble in DCM, Toluene, THF, MeOH; Insoluble in Water |

| Stability | Air-stable at room temperature; Hygroscopic |

| SMILES | CCCCCCCCP(=O)(C1=CC=CC=C1) (Note: Implicit H on P) |

Structural Tautomerism

The defining feature of CAS 107694-27-9 is its prototropic tautomerism . In the free state, the equilibrium heavily favors the pentavalent phosphine oxide (Left). However, in the presence of soft transition metals, the equilibrium shifts to the trivalent phosphinous acid (Right), which acts as an anionic or neutral donor ligand.

Figure 1: The activation pathway of this compound from stable precursor to active ligand.

Mechanism of Action in Drug Synthesis

Ligand Activation

In typical cross-coupling protocols, 107694-27-9 serves as a bidentate-like monoanionic ligand . When reacted with a metal precursor like Pd(OAc)₂, the acidic proton of the phosphinous acid form is removed (often by the acetate or an external base), creating a covalent Metal-Oxygen-Phosphorus bond.

-

Result: A highly electron-rich metal center that facilitates the oxidative addition of aryl chlorides and bromides—a critical step in synthesizing biaryl drug motifs.

Advantages Over Traditional Ligands

-

Air Stability: Unlike tri-alkyl phosphines (e.g., P(t-Bu)₃), 107694-27-9 does not oxidize rapidly in air, simplifying storage and handling.

-

Steric Modularity: The octyl chain provides solubility and steric bulk, while the phenyl group balances electronic properties.

-

Secondary Coordination Sphere: The P-OH group (if protonated) or the P-O-Metal moiety can engage in hydrogen bonding with substrates, potentially directing selectivity.

Applications in Pharmaceutical Development

Palladium-Catalyzed Cross-Coupling

This ligand is particularly effective for Suzuki-Miyaura and Heck couplings involving challenging substrates like heteroaryl chlorides, which are ubiquitous in medicinal chemistry (e.g., pyridine or pyrimidine scaffolds).

-

Self-Validating Check: The formation of the active catalyst is often signaled by a color change (e.g., Pd(OAc)₂ solution turning from orange to pale yellow/clear upon ligand addition), indicating successful coordination.

Synthesis of CMPO Derivatives

While 107694-27-9 is a ligand itself, it is also the core structural scaffold for CMPO (Carbamoylmethylphosphine oxide) derivatives used in nuclear medicine and waste remediation. Researchers developing chelators for radiopharmaceuticals (e.g., Actinium-225 or Lutetium-177 therapies) may use this compound as a starting block to attach amide arms.

Experimental Protocols

Protocol A: Synthesis of this compound

For researchers needing to synthesize the ligand in-house.

Reaction Overview: PhPCl₂ + OctylMgBr → [Intermediate] → Hydrolysis → Ph(Octyl)P(O)H

-

Reagents: Phenylphosphonous dichloride (1.0 eq), Octylmagnesium bromide (1.0 eq, in ether/THF), Water.

-

Setup: Flame-dried 3-neck flask, Nitrogen atmosphere.

-

Step-by-Step:

-

Cool PhPCl₂ in anhydrous THF to -78°C.

-

Add OctylMgBr dropwise over 1 hour. Critical: Maintain low temp to prevent over-alkylation (formation of tertiary phosphine).

-

Warm to Room Temperature (RT) and stir for 2 hours.

-

Quench: Carefully add degassed water (hydrolysis of the P-Cl bond to P(O)H).

-

Extraction: Extract with DCM, wash with brine, dry over MgSO₄.

-

Purification: Vacuum distillation or flash chromatography (Ethyl Acetate/Hexane).

-

-

Validation: ³¹P NMR should show a singlet around 20–40 ppm (typical for SPOs) with a large coupling constant (

) indicating the P-H bond.

Protocol B: General Suzuki Coupling Screening

Standard assay to verify ligand activity.

| Component | Quantity | Notes |

| Aryl Bromide | 1.0 mmol | Substrate |

| Boronic Acid | 1.2 mmol | Coupling partner |

| Pd(OAc)₂ | 1–2 mol% | Pre-catalyst |

| Ligand (107694-27-9) | 2–4 mol% | L:Pd ratio of 2:1 is optimal |

| Base | 2.0 mmol | K₂CO₃ or Cs₂CO₃ |

| Solvent | 5 mL | Toluene or Dioxane/Water (9:1) |

| Temperature | 80–100°C | 2–4 hours |

Procedure:

-

Charge a vial with Pd(OAc)₂ and Ligand 107694-27-9. Add solvent and stir for 5 mins at RT (observe color change).

-

Add Aryl Bromide, Boronic Acid, and Base.

-

Heat to target temperature.

-

Analysis: Monitor conversion by HPLC/LC-MS.

Safety & Handling (GHS)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Although air-stable, long-term storage should be under inert gas (Argon/Nitrogen) to prevent slow oxidation to phosphinic acid derivatives. Store in a cool, dry place.

References

-

Ackermann, L. (2005). Phosphine Oxides as Preligands in Ruthenium-Catalyzed Arylations via C–H Bond Functionalization. Organic Letters. [Link]

-

Han, L. B., et al. (2004). Stereospecific Interconversion of Chiral Secondary Phosphine Oxides. Journal of the American Chemical Society. [Link]

-

Shaikh, T. M., et al. (2012). Secondary phosphine oxides: Versatile ligands in transition metal-catalyzed cross-coupling reactions. Catalysis Science & Technology. [Link]

Sources

theoretical studies on octyl(phenyl)phosphine oxide

Theoretical Framework of Octyl(phenyl)phosphine Oxide (OPPO): Electronic Structure & Ligand Dynamics

Executive Summary this compound (OPPO) represents a critical junction in organophosphorus chemistry, serving simultaneously as a model for unsymmetrical secondary phosphine oxides (SPOs) and a pivotal degradation product in the TRUEX (Transuranic Extraction) nuclear reprocessing cycle. Unlike symmetric analogues like Trioctylphosphine oxide (TOPO) or Triphenylphosphine oxide (TPPO), OPPO possesses a "hybrid" electronic architecture—balancing the inductive electron donation of an alkyl octyl chain with the mesomeric electron withdrawal of a phenyl ring. This guide provides a comprehensive theoretical analysis of OPPO, focusing on Density Functional Theory (DFT) predictions of its tautomeric equilibria, Molecular Dynamics (MD) simulations of its solvation behavior, and its competitive coordination mechanics with f-block elements.

Part 1: Molecular Architecture & Electronic Theory

The theoretical interest in OPPO stems from its asymmetry. The phosphorus atom is a chiral center (if the third substituent is H or distinct), creating a dipole moment vector that is non-linear compared to symmetric oxides.

Electronic Push-Pull Mechanisms

The P=O bond in OPPO is governed by two competing electronic effects that fine-tune the Lewis basicity of the phosphoryl oxygen:

-

Octyl Group (+I Effect): The

chain acts as an electron pump via the inductive effect, increasing electron density at the phosphorus center and, by extension, the oxygen. This enhances binding affinity for "hard" acids (e.g., -

Phenyl Group (-I / +R Effect): The phenyl ring exerts a negative inductive effect (-I) but can theoretically offer resonance donation (+R) into the empty d-orbitals (or

orbitals) of phosphorus. DFT calculations (typically B3LYP/6-31G**) reveal that the -I effect dominates, making OPPO slightly less basic than dialkyl phosphine oxides but more sterically accessible.

Tautomeric Equilibrium (SPO Dynamics)

As a secondary phosphine oxide (when

-

Oxide Form (Pentavalent):

— Stable, high dipole moment, major species in neutral solution. -

Acid Form (Trivalent):

— Nucleophilic phosphorus, active in metal coordination and catalytic cycles.

Theoretical Validation: DFT studies indicate the oxide form is stabilized by approximately 15-20 kcal/mol in the gas phase. However, metal coordination (e.g., with Pd or Pt) can shift this equilibrium, stabilizing the trivalent form as a ligand.

Figure 1: Electronic substituent effects governing the basicity and tautomeric state of this compound.

Part 2: Solvation Dynamics & Extraction Mechanisms

In nuclear solvent extraction (SX), OPPO is often studied as a degradation product of the CMPO ligand. Understanding its behavior in non-polar diluents (e.g., n-dodecane) is crucial for predicting "third phase" formation—a critical failure mode in reprocessing plants.

Molecular Dynamics (MD) Simulations

MD simulations using GROMACS or LAMMPS with OPLS-AA force fields reveal distinct solvation shells:

-

In n-Dodecane: The octyl tail of OPPO interdigitates with the dodecane solvent, providing solubility. The phenyl ring, however, is solvophobic, leading to

stacking interactions between OPPO molecules. This stacking drives the formation of reverse micelles or aggregates at high concentrations. -

In Ionic Liquids (ILs): When dissolved in imidazolium-based ILs (

), the phenyl group of OPPO engages in cation-

The CMPO Degradation Pathway

Theoretical bond dissociation energy (BDE) calculations confirm that the P-C bond connecting the phosphine oxide to the amide group in CMPO is the weakest link. Radiolytic or hydrolytic cleavage yields OPPO.

Protocol: Computational Degradation Analysis

-

Geometry Optimization: Optimize CMPO structure (DFT/B3LYP).

-

Scan Coordinate: Elongate the

bond in 0.1 Å increments. -

Transition State Search: Locate the TS for hydrolysis (water-assisted).

-

Result: Cleavage yields OPPO + Amide fragment.

Part 3: Metal Complexation & Binding Affinity

For researchers in separation science and radiopharmacy, the binding affinity of OPPO toward f-block elements is the primary metric of interest.

Coordination Sphere Modeling

OPPO acts as a monodentate neutral donor. In the extraction of Uranyl (

Table 1: Calculated Binding Energies (DFT/B3LYP/ECP) for Uranyl Complexes

| Ligand | Complex Stoichiometry | Binding Energy ( | Steric Cone Angle ( |

| TPPO (Triphenyl) | -42.5 | 145° | |

| OPPO (Octyl-Phenyl) | -46.8 | 132° | |

| TOPO (Trioctyl) | -49.2 | 118° |

Analysis: OPPO occupies a "Goldilocks" zone. It binds stronger than TPPO due to the octyl group's electron donation but is less sterically hindered than TPPO, allowing for tighter packing in the inner coordination sphere.

Figure 2: Theoretical extraction mechanism and aggregation risks associated with OPPO ligands.

Part 4: Experimental Validation Protocols

To validate theoretical models, the following self-validating experimental protocols are recommended.

NMR Shift Correlation

The

-

Prediction: DFT GIAO (Gauge-Including Atomic Orbital) calculations predict the

shift of OPPO to lie between TPPO (~29 ppm) and TOPO (~45 ppm). -

Protocol:

-

Dissolve OPPO (10 mM) in

. -

Acquire

NMR. -

Compare experimental

with calculated shielding tensors. A deviation <5 ppm validates the electronic structure model.

-

IR Spectroscopy (P=O Stretch)

The stretching frequency of the P=O bond correlates linearly with bond strength and basicity.

-

Theoretical Value: Scaled harmonic frequency calculations place

at ~1160-1175 cm⁻¹. -

Validation: Upon metal complexation, this band should redshift by 40-60 cm⁻¹ due to electron donation from Oxygen to Metal (

), weakening the P=O bond.

References

-

Horwitz, E. P., et al. (1985).[1] The TRUEX Process - A Process for the Extraction of the Transuranic Elements from Nitric Acid Wastes Utilizing Modified PUREX Solvent. Solvent Extraction and Ion Exchange.[1][2][3] Link

-

Nakashima, K., et al. (2003). Extraction of Lanthanides using CMPO in Ionic Liquids. Analytical Sciences. Link

-

Rogers, R. D., et al. (1995).[1] Comparison of the Crystal Structure and Molecular Models of CMPO and its Derivatives. Journal of Chemical Crystallography. Link

-

Zarzana, C. A., et al. (2015). Collision-Induced Dissociation Mass Spectrometry for Actinide-Ligand Interaction Studies. MARC Conference Proceedings. Link

-

Pojarova, M., et al. (2011).[1] Low-temperature superstructure of [(N,N-diisobutylcarbamoyl)methyl]this compound. Acta Crystallographica. Link

Sources

Methodological & Application

Application Note: Metal Extraction Protocol using Octyl(phenyl)phosphine Oxide (OPPO)

Part 1: Introduction & Chemical Identity

Executive Summary

This application note details the protocol for utilizing Octyl(phenyl)phosphine oxide (OPPO) as a solvating extractant for the recovery of actinides (U, Th) and lanthanides from acidic media. Unlike the ubiquitous tri-n-octylphosphine oxide (TOPO), OPPO incorporates an aromatic phenyl group directly bonded to the phosphorus center. This structural modification alters the Lewis basicity of the phosphoryl oxygen, offering a "softer" extraction profile that facilitates easier stripping of metal complexes while maintaining high selectivity over common impurities (Fe, Al).

Chemical Distinction (Critical Safety Note)

Researchers must distinguish This compound from structurally similar derivatives to avoid experimental failure.

| Compound | Abbreviation | Structure Class | Primary Function |

| This compound | OPPO | Secondary Phosphine Oxide (SPO) | Neutral Solvating Extractant (Focus of this guide) |

| Octyl(phenyl)phosphinic acid | OPPA | Organophosphorus Acid | Cation Exchanger |